molecular formula C20H25N3O6 B2692413 methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896371-82-7

methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2692413
CAS No.: 896371-82-7
M. Wt: 403.435
InChI Key: SYWRFMGPJNEGHQ-UHFFFAOYSA-N
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Description

Methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the morpholine and hexyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of selective norepinephrine reuptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its quinazoline core and morpholine substituent provide a distinct structure that can be exploited for various applications in medicinal chemistry and beyond.

Properties

IUPAC Name

methyl 3-(6-morpholin-4-yl-6-oxohexyl)-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6/c1-28-19(26)14-6-7-15-16(13-14)21-20(27)23(18(15)25)8-4-2-3-5-17(24)22-9-11-29-12-10-22/h6-7,13H,2-5,8-12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWRFMGPJNEGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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